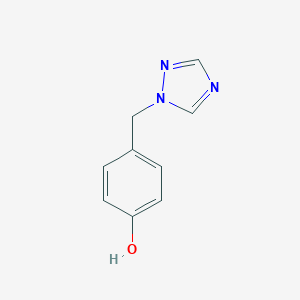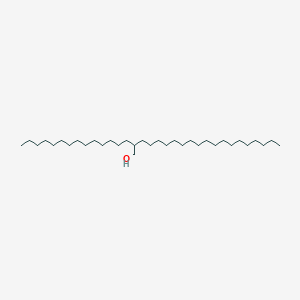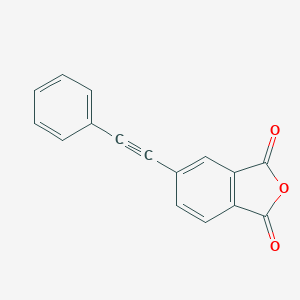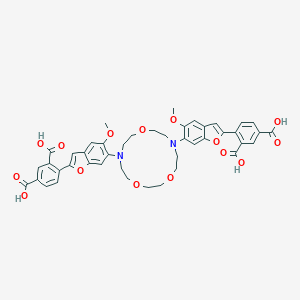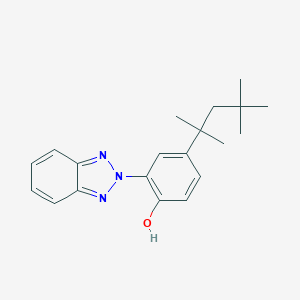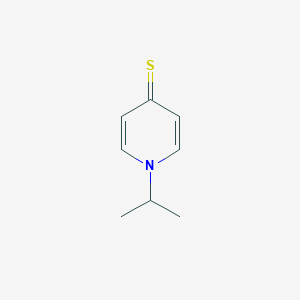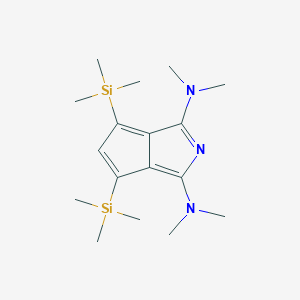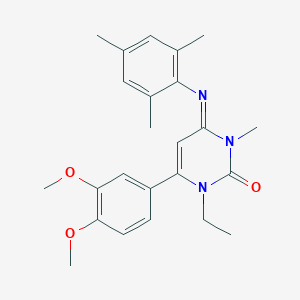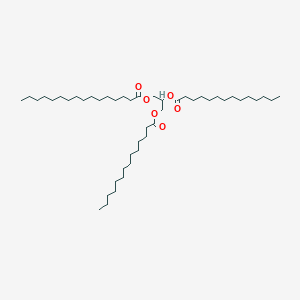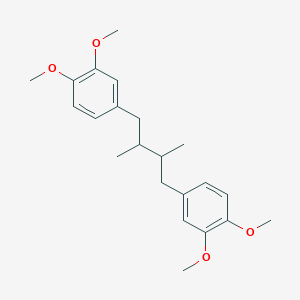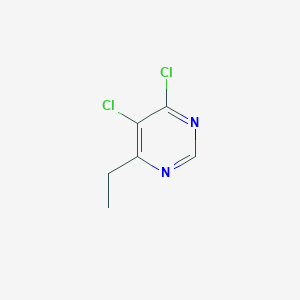
4,5-二氯-6-乙基嘧啶
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4,5-Dichloro-6-ethylpyrimidine, typically involves strategies such as cyclization and halogenation. For instance, Lei-ming (2012) discussed the synthesis of 4,6-Dichloro-2-methylpyrimidine, an analogous compound, via cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions to achieve high yields (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by single-crystal X-ray diffraction, providing insights into the conformation, hydrogen-bond interactions, and spatial arrangement of molecules. For example, Stolarczyk et al. (2018) detailed the crystal structure of novel 4-thiopyrimidine derivatives, revealing significant insights into the molecular structures through dihedral angles and hydrogen-bond network analysis (Marcin Stolarczyk et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, to introduce different functional groups or to form ring systems. The flexibility in their chemical reactivity makes them valuable intermediates in the synthesis of more complex molecules. For instance, the use of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine in solid-phase synthesis demonstrates the compound's utility in regiocontrolled synthesis of libraries of highly substituted purines (L. Hammarström et al., 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are essential for their application in synthesis and formulation. These properties are determined through methods such as melting point analysis, solubility testing, and crystalline structure examination using X-ray diffraction.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal in their application in chemical syntheses. For example, the reactivity of pyrimidine derivatives with guanidine, sodium ethoxide, and Vilsmeier–Haack–Arnold reagent in the synthesis of highly substituted compounds highlights the versatility of these compounds in organic synthesis (P. Jansa et al., 2014).
科学研究应用
合成抗癌药物:
- 4,6-二氯-2-甲基嘧啶是合成抗癌药达他替尼的重要中间体(Guo Lei-ming, 2012)。
噻唑并[4,5-d]嘧啶衍生物的开发:
- 从结构类似于4,5-二氯-6-乙基嘧啶的化合物合成了新的噻唑并[4,5-d]嘧啶衍生物,展示了其在开发具有潜在生物活性的新化合物中的实用性(M. Bakavoli, M. Nikpour, M. Rahimizadeh, 2006)。
抗疟活性:
- 类似于4,5-二氯-6-乙基嘧啶结构的2,4-二氨基-5-(对氯苯基)-6-乙基嘧啶类似物显示出显著的抗疟活性,展示了嘧啶衍生物在医学应用中的潜力(Ress Rw, C. Sy, Winkley Mw, Russell-Tutty Rb, 1976)。
嘧啶衍生物的细胞毒活性:
- 从类似嘧啶结构获得的新型4-硫代嘧啶衍生物已被研究用于细胞毒活性,表明这类化合物在癌症研究中的相关性(Marcin Stolarczyk et al., 2018)。
嘧啶衍生物的合成和性质:
- 对嘧啶并[5,4-e]-1,3-噻嗪和嘧啶并[4,5-d]嘧啶的各种衍生物进行了研究,这些衍生物涉及类似于4,5-二氯-6-乙基嘧啶的结构框架,以了解它们的镇痛、抗炎和免疫抑制活性(W. Malinka, T. Zawisza, H. Zajac, 1989)。
作用机制
While the specific mechanism of action for 4,5-Dichloro-6-ethylpyrimidine is not detailed in the search results, pyrimidine-based compounds are known to exhibit a range of pharmacological effects . For instance, some pyrimidines have been found to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
安全和危害
属性
IUPAC Name |
4,5-dichloro-6-ethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVZESOQOOPTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456537 | |
| Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-ethylpyrimidine | |
CAS RN |
115617-41-9 | |
| Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,5-dichloro-6-ethylpyrimidine and why is its production method important?
A1: 4,5-Dichloro-6-ethylpyrimidine serves as a key intermediate in the synthesis of various agricultural chemicals, particularly fungicides, insecticides, and miticides. The research abstract [] outlines a novel production method for this compound that boasts industrial advantages. The described process utilizes readily available starting materials like 2-chloro-3-oxopentanoic ester and formamidinium salts, making it a potentially more efficient and cost-effective approach compared to existing methods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

